4-烯丙基四氢-2H-吡喃-4-醇

描述

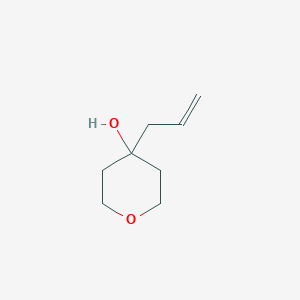

“4-allyltetrahydro-2H-pyran-4-ol” is a chemical compound . It is also known as "tetrahydro-4H-pyran-4-ol" . The molecular formula of this compound is C5H10O2 .

Synthesis Analysis

The synthesis of compounds similar to “4-allyltetrahydro-2H-pyran-4-ol” has been reported in the literature. For instance, Prins cyclization of isoprenol with benzaldehyde as a model aldehyde was performed using montmorillonite K10 as an acid catalyst . Various reaction conditions were used including catalyst modification by mineral acids and calcination .

Molecular Structure Analysis

The molecular structure of “4-allyltetrahydro-2H-pyran-4-ol” can be represented by the formula C5H10O2 . The IUPAC Standard InChI is InChI=1S/C5H10O2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-allyltetrahydro-2H-pyran-4-ol” include a molecular weight of 102.1317 . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.7±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 113.8±3.0 cm3 .

科学研究应用

有机合成中的糖基化

4-烯丙基四氢-2H-吡喃-4-醇已被广泛应用于有机合成中,特别是在糖基化过程中。Kumar等人(2011年)证明了其作为选择性α-糖基供体的用途,实现了50-90%的产率。这种方法为传统的不饱和糖方法提供了一种替代方案,突显了该化合物在有机合成中的多功能性(Kumar et al., 2011)。

光变色氰化物的形成

Aiken等人(2014年)研究了4-烯丙基四氢-2H-吡喃-4-醇在光变色氰化物形成的背景下。他们发现,将4-甲氧基-1-萘酚与相关化合物加热会导致新型的变色氰化物形成,展示了其在光化学应用中的潜力(Aiken et al., 2014)。

普林斯环化机制

Vyskočilová等人(2016年)探讨了4-烯丙基四氢-2H-吡喃-4-醇在普林斯环化中的作用。他们研究了催化剂类型和水添加对其制备的影响,为其合成和在化学中间体中的潜在应用提供了见解(Vyskočilová等人,2016年)。

气相消除动力学

Álvarez-Aular等人(2018年)对相关四氢吡喃化合物的气相消除动力学进行了研究。他们的发现有助于理解4-烯丙基四氢-2H-吡喃-4-醇在高温环境中的热行为和潜在应用(Álvarez-Aular等人,2018年)。

二氢吡喃的合成

Maguire和Thomas(1995年)展示了利用类似于4-烯丙基四氢-2H-吡喃-4-醇的化合物衍生的烯丙基锡三氯化物进行二氢吡喃的立体选择性合成。这项研究突显了该化合物在合成复杂有机结构中的实用性(Maguire & Thomas, 1995)。

水介质合成

Brahmachari(2021年)讨论了在水介质中合成4H-吡喃,与4-烯丙基四氢-2H-吡喃-4-醇等化合物相关。这种绿色合成方法对环保友好的化学应用具有重要意义(Brahmachari, 2021)。

钯催化环化

Qing和Gao(2000年)探讨了类似于4-烯丙基四氢-2H-吡喃-4-醇的化合物的钯催化环化。他们的工作有助于理解有机合成中涉及这类化合物的催化过程(Qing & Gao, 2000)。

有机合成中的氟化

Yadav等人(2010年)在涉及氟化的合成中使用了类似于4-烯丙基四氢-2H-吡喃-4-醇的化合物,突显了其在有机分子中引入氟原子的潜力(Yadav等人,2010年)。

催化和立体化学

Shin等人(2014年)在铱催化合成吡喃中使用了相关化合物,展示了催化剂对有机合成中立体化学结果的影响(Shin et al., 2014)。

作用机制

Mode of Action

It is known to be used as a solvent in organic synthesis , suggesting that it may interact with various organic compounds to facilitate chemical reactions.

Pharmacokinetics

Its solubility in water and organic solvents like ethanol and ether suggests that it may have good bioavailability, but further studies are needed to confirm this.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-allyltetrahydro-2H-pyran-4-ol. It is relatively stable at room temperature but may decompose under high temperatures, exposure to sunlight, or contact with oxygen . Therefore, its storage and handling require appropriate conditions to maintain its stability and efficacy.

属性

IUPAC Name |

4-prop-2-enyloxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-8(9)4-6-10-7-5-8/h2,9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHPHKSSMJAOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCOCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-en-1-yl)oxan-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)

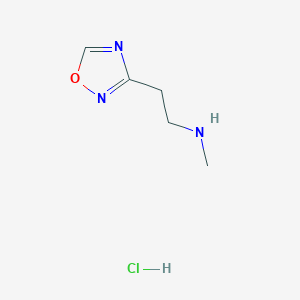

![2-chloro-N-[3-chloro-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B1459014.png)

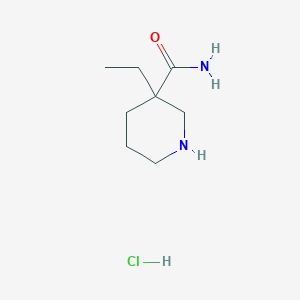

![1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1459016.png)

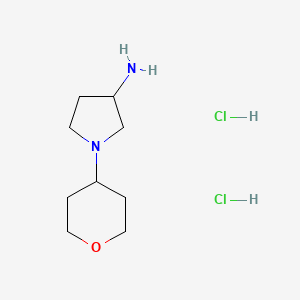

![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)